Methyl 5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate hydrobromide
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Overview
Description
Methyl 5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate hydrobromide is a complex organic compound belonging to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and is further substituted with a chlorophenyl group and a methyl ester. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate hydrobromide typically involves a multi-step process. One common method starts with the condensation of 4-chlorobenzaldehyde with thiourea to form the thiazole ring. This intermediate is then reacted with ethyl acetoacetate under basic conditions to form the thiazolopyrimidine core. The final step involves esterification with methanol and subsequent conversion to the hydrobromide salt using hydrobromic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazolopyrimidine derivatives.
Scientific Research Applications
Methyl 5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate hydrobromide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through the formation of a stable complex with the copper ions in the enzyme’s active site . Additionally, its neuroprotective effects are mediated through the inhibition of endoplasmic reticulum stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine derivatives: These compounds share the thiazolopyrimidine core but differ in their substituents, leading to variations in their biological activities and applications.
Triazole-pyrimidine hybrids: These compounds combine triazole and pyrimidine rings and are known for their neuroprotective and anti-inflammatory properties.
Uniqueness
Methyl 5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit tyrosinase and provide neuroprotection makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H16BrClN2O2S |
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Molecular Weight |
403.7 g/mol |
IUPAC Name |
methyl 5-(4-chlorophenyl)-7-methyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide |
InChI |
InChI=1S/C15H15ClN2O2S.BrH/c1-9-12(14(19)20-2)13(10-3-5-11(16)6-4-10)18-7-8-21-15(18)17-9;/h3-6,13H,7-8H2,1-2H3;1H |
InChI Key |
OKFBVBJWMJNIFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2CCSC2=N1)C3=CC=C(C=C3)Cl)C(=O)OC.Br |
Origin of Product |
United States |
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